Cas no 14678-97-8 (1-(4-chlorophenyl)-1H-pyrazol-5-amine)

1-(4-chlorophenyl)-1H-pyrazol-5-amine 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrazol-5-amine, 1-(4-chlorophenyl)-
- 1-(4-CHLOROPHENYL)-1H-PYRAZOL-5-AMINE
- 2-(4-chlorophenyl)pyrazol-3-amine
- 2-(4-Chlorophenyl)-2H-pyrazol-3-ylamine
- Z415654466
- DTXSID20480360
- EN300-94427
- AKOS009457893
- KS-6866
- 5-Amino-1-(4-chlorophenyl)pyrazole
- CS-0264775
- G41064
- IYXYXQGSWRTPHX-UHFFFAOYSA-N
- 14678-97-8
- SCHEMBL1247688
- 1-(4-chlorophenyl)-1H-pyrazol-5-amine
-
- MDL: MFCD11641435
- インチ: InChI=1S/C9H8ClN3/c10-7-1-3-8(4-2-7)13-9(11)5-6-12-13/h1-6H,11H2
- InChIKey: IYXYXQGSWRTPHX-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=CC(=C1)N2C(=CC=N2)N)Cl
計算された属性
- せいみつぶんしりょう: 193.04084
- どういたいしつりょう: 193.0406750g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 168
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 43.8Ų
じっけんとくせい
- 密度みつど: 1.4±0.1 g/cm3
- ふってん: 349.0±22.0 °C at 760 mmHg
- フラッシュポイント: 164.9±22.3 °C
- PSA: 43.84
- じょうきあつ: 0.0±0.8 mmHg at 25°C
1-(4-chlorophenyl)-1H-pyrazol-5-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(4-chlorophenyl)-1H-pyrazol-5-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-94427-1.0g |
1-(4-chlorophenyl)-1H-pyrazol-5-amine |
14678-97-8 | 95.0% | 1.0g |
$331.0 | 2025-03-21 | |
Chemenu | CM316786-1g |
1-(4-Chlorophenyl)-1H-pyrazol-5-amine |
14678-97-8 | 95% | 1g |
$488 | 2023-02-02 | |
TRC | C610145-50mg |
1-(4-chlorophenyl)-1H-pyrazol-5-amine |
14678-97-8 | 50mg |
$ 160.00 | 2022-06-06 | ||
TRC | C610145-100mg |
1-(4-chlorophenyl)-1H-pyrazol-5-amine |
14678-97-8 | 100mg |
$ 250.00 | 2022-06-06 | ||
Enamine | EN300-94427-0.5g |
1-(4-chlorophenyl)-1H-pyrazol-5-amine |
14678-97-8 | 95.0% | 0.5g |
$258.0 | 2025-03-21 | |
1PlusChem | 1P001ESQ-2.5g |
1H-Pyrazol-5-amine, 1-(4-chlorophenyl)- |
14678-97-8 | 95% | 2.5g |
$866.00 | 2024-06-20 | |
1PlusChem | 1P001ESQ-100mg |
1H-Pyrazol-5-amine, 1-(4-chlorophenyl)- |
14678-97-8 | 95% | 100mg |
$162.00 | 2025-03-20 | |
A2B Chem LLC | AA65034-5g |
1H-Pyrazol-5-amine, 1-(4-chlorophenyl)- |
14678-97-8 | 95% | 5g |
$1047.00 | 2024-04-20 | |
A2B Chem LLC | AA65034-500mg |
1H-Pyrazol-5-amine, 1-(4-chlorophenyl)- |
14678-97-8 | 95% | 500mg |
$307.00 | 2024-04-20 | |
1PlusChem | 1P001ESQ-250mg |
1H-Pyrazol-5-amine, 1-(4-chlorophenyl)- |
14678-97-8 | 95% | 250mg |
$251.00 | 2025-02-19 |
1-(4-chlorophenyl)-1H-pyrazol-5-amine 関連文献
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
6. Back matter
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
1-(4-chlorophenyl)-1H-pyrazol-5-amineに関する追加情報
1H-Pyrazol-5-amine, 1-(4-chlorophenyl)-: A Comprehensive Overview
CAS No. 14678-97-8 refers to the chemical compound known as 1H-Pyrazol-5-amine, 1-(4-chlorophenyl)-, a member of the pyrazole class of compounds. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and have gained significant attention in the field of biomedical research due to their diverse pharmacological properties.
This compound has been extensively studied for its potential applications in pharmacology, particularly in the development of drugs targeting the central nervous system (CNS). The structure of 1H-Pyrazol-5-amine, 1-(4-chlorophenyl)- features a pyrazole ring substituted at position 1 with a para-chlorophenyl group, which contributes to its unique chemical reactivity and bioavailability. The presence of the chlorophenyl substituent enhances the compound's ability to interact with biological systems, making it a valuable candidate for drug discovery.
In recent years, there has been a surge in research focusing on pyrazole derivatives as potential neuroprotective agents. Studies have demonstrated that 1H-Pyrazol-5-amine, 1-(4-chlorophenyl)- exhibits significant anticonvulsant activity, making it a promising candidate for the treatment of epilepsy. Preclinical trials have shown that the compound effectively modulates gamma-aminobutyric acid (GABA) receptors, which play a critical role in regulating CNS activity. This modulation has been linked to its ability to reduce seizures in animal models, highlighting its potential as a novel therapeutic agent.
Beyond its role in epilepsy, 1H-Pyrazol-5-amine, 1-(4-chlorophenyl)- has also shown promise in the treatment of other neurological disorders. Research indicates that the compound may possess anti-Alzheimer's properties, potentially due to its ability to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathology of Alzheimer's disease. These findings underscore the broad spectrum of therapeutic applications for this compound.
The synthesis of 1H-Pyrazol-5-amine, 1-(4-chlorophenyl)- is a well-established procedure that involves multi-step organic chemistry reactions. The key steps include the preparation of the pyrazole core and subsequent substitution with the para-chlorophenyl group. This process has been optimized to ensure high yields and purity, making it suitable for large-scale production. The compound's scaffold is highly versatile, allowing for further chemical modifications to enhance its pharmacokinetic properties.
In terms of toxicological evaluation, 1H-Pyrazol-5-amine, 1-(4-chlorophenyl)- has demonstrated a favorable safety profile in preclinical studies. The compound exhibits minimal toxicity at therapeutic doses and does not show signs of organ toxicity or genotoxicity. These results are encouraging and support the further development of this compound as a clinically relevant drug candidate.
Recent advancements in molecular modeling techniques have provided deeper insights into the interaction mechanisms of 1H-Pyrazol-5-amine, 1-(4-chlorophenyl)- with its biological targets. Using computational tools such as molecular docking, researchers have identified key residues and binding sites that are critical for the compound's pharmacological effects. These studies not only validate the compound's efficacy but also provide a foundation for further optimization efforts.
Moreover, the compound has shown remarkable cerebral penetration, which is a critical attribute for drugs targeting CNS disorders. Its ability to cross the blood-brain barrier efficiently ensures that therapeutically relevant concentrations are achieved in the brain, maximizing its potential as a neurotherapeutic agent.
In summary, 1H-Pyrazol-5-amine, 1-(4-chlorophenyl)- is a compelling compound with a wide range of applications in the biomedical field. Its unique structure, coupled with its favorable pharmacokinetic and safety profile, positions it as a promising candidate for the development of neuroprotective and antiepileptic drugs. As research continues to unravel its full potential, this compound is expected to play a significant role in advancing the treatment of various neurological disorders.
14678-97-8 (1-(4-chlorophenyl)-1H-pyrazol-5-amine) 関連製品
- 2034621-18-4(2-(pyridin-4-ylsulfanyl)-1-[3-(pyrimidin-2-yloxy)piperidin-1-yl]ethan-1-one)
- 306976-63-6(Methyl 3-amino-1-cyano-4-fluoro-1-(2-thienyl)-1H-indene-2-carboxylate)
- 1444006-57-8(Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone, 4,9-dibromo-2,7-didodecyl-)
- 2580128-59-0((4S)-3-(benzyloxy)carbonyl-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid)
- 1806640-85-6(Ethyl 3-(2-bromopropanoyl)-5-(chloromethyl)benzoate)
- 1252446-59-5(2-(4-aminophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxamide)
- 2097921-43-0(4,6-dimethyl-2-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-3-yl)oxy]pyrimidine)
- 2247107-09-9(Cyclobutanamine, 3,3-difluoro-1-(methoxymethyl)-, hydrochloride (1:1))
- 946202-52-4(N-(4-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-2-yl)methyl-1,2-oxazole-3-carboxamide)
- 2098127-79-6(4-Phenyl-1,4-diazepan-5-one hydrochloride)